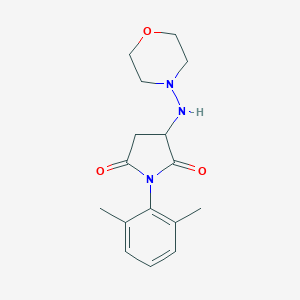
1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione, also known as MPD, is a chemical compound that has been widely used in scientific research due to its unique properties. MPD is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV) and has been shown to have potential therapeutic applications in the treatment of diabetes, cancer, and other diseases. In
Mécanisme D'action
The mechanism of action of 1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione involves inhibition of the enzyme DPP-IV, which is involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV results in increased levels of these hormones, which in turn stimulate insulin secretion and improve glucose control. This compound has also been shown to have direct effects on cancer cells, inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal models of diabetes, this compound has been shown to improve glucose tolerance and insulin sensitivity, as well as reduce blood glucose levels. This compound has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, reducing inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione has several advantages for use in lab experiments. It is a potent and specific inhibitor of DPP-IV, making it a valuable tool for studying the role of this enzyme in various diseases. This compound has also been shown to have low toxicity and good solubility in water, making it easy to use in cell culture and animal studies. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for the use of 1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione in scientific research. One area of interest is the development of new DPP-IV inhibitors with improved potency and selectivity. Another area of interest is the use of this compound in combination with other drugs for the treatment of diabetes and cancer. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione involves the reaction of 2,6-dimethylbenzaldehyde with morpholine in the presence of a catalyst, followed by the addition of an isocyanate and subsequent cyclization to form the pyrrolidine-2,5-dione ring. The final product is obtained through purification and isolation steps. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
Applications De Recherche Scientifique
1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione has been extensively studied for its potential therapeutic applications in various diseases. As a DPP-IV inhibitor, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, this compound has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
Formule moléculaire |
C16H21N3O3 |
|---|---|
Poids moléculaire |
303.36 g/mol |
Nom IUPAC |
1-(2,6-dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H21N3O3/c1-11-4-3-5-12(2)15(11)19-14(20)10-13(16(19)21)17-18-6-8-22-9-7-18/h3-5,13,17H,6-10H2,1-2H3 |
Clé InChI |
SPGLGAPHSSITFC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)CC(C2=O)NN3CCOCC3 |
SMILES canonique |
CC1=C(C(=CC=C1)C)N2C(=O)CC(C2=O)NN3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-acetylphenyl)-N'-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea](/img/structure/B280067.png)
![4-chloro-N-[(3-hydroxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280071.png)
![N-(2,6-dichlorophenyl)-2-[1-(4-methylphenyl)-5-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B280072.png)
![ethyl 6-amino-5-cyano-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280073.png)
![4-chloro-N-[(4-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280076.png)
![4-[(4-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B280077.png)
![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280079.png)
![6-Amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280084.png)
![N-[(4-acetylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280085.png)
![1-ethyl-N-[(3-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280086.png)
![1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280088.png)
![4-chloro-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280089.png)
![N-[(2-bromo-4-methylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280091.png)
![N-cyclopentyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280092.png)
